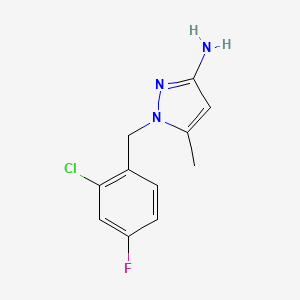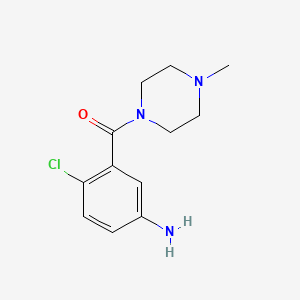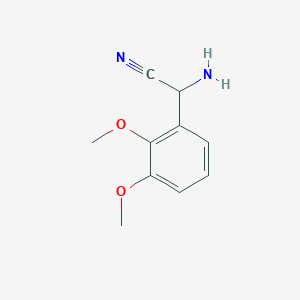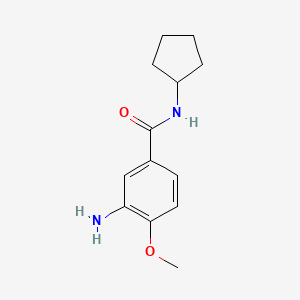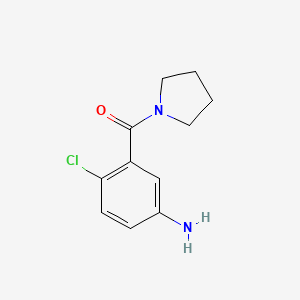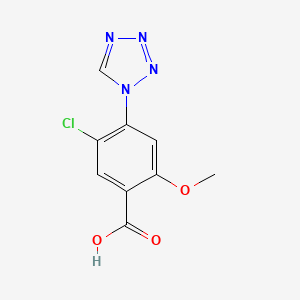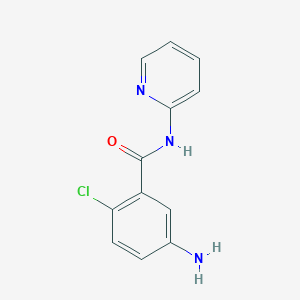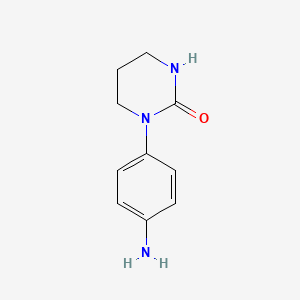
7-溴-2-氧代-1,2-二氢喹啉-3-甲醛
描述
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a derivative of 3-quinoline carboxylic acid . It has been studied as an inhibitor of protein kinase CK2 . The compound has also been synthesized and evaluated as a potent inhibitor against the acetylcholinesterase enzyme .
Synthesis Analysis
The synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves several steps. The 2-chloroquinoline-3-carbaldehydes were synthesized from acetanilides with the excess of Vilsmeier complex by O. Meth-Cohn method . The key intermediates are 2-chloroquinoline-3-carboxylic acids, which were obtained by means of oxidation with silver nitrate in alkaline medium .Molecular Structure Analysis
The molecular structure of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is complex. The structure of related copper (II) complexes has been studied, revealing square pyramidal and square planar structures .Chemical Reactions Analysis
The chemical reactions involving 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are complex. The compound has been found to inhibit protein kinase CK2 and acetylcholinesterase enzyme .科学研究应用
激发态溶剂线团簇中的氢原子转移
7-羟基喹啉这种与 7-溴-2-氧代-1,2-二氢喹啉-3-甲醛密切相关的化合物,因其在溶剂线团簇中的激发态氢原子转移 (ESHAT) 反应中的作用而被广泛研究。这些研究提供了对反应途径、溶剂效应和这些反应中涉及的隧穿机制的见解,这些见解对于理解有机化合物中的光化学过程至关重要 (Manca, Tanner, & Leutwyler, 2005)。
军团菌控制消毒剂的文献综述
尽管与 7-溴-2-氧代-1,2-二氢喹啉-3-甲醛没有直接关系,但一项研究讨论了各种消毒剂(包括含溴化合物)在水系统中对抗军团菌的功效。这凸显了溴衍生物在水处理和消毒过程中的更广泛背景 (Kim 等,2002)。
四氢异喹啉和酗酒的研究
该研究考察了与所讨论化合物密切相关的四氢异喹啉类化合物。它从历史和当前的角度提供了这些化合物对饮酒行为的作用,展示了类似化合物在神经或依赖相关领域中的潜在影响 (Myers,1996)。
氧化还原介体在有机污染物处理中的应用
在氧化还原介体存在下用酶处理污染物是一个备受关注的领域。这项研究可能间接关联到 7-溴-2-氧代-1,2-二氢喹啉-3-甲醛在环境应用中的化学结构或反应性质 (Husain & Husain,2007)。
未来方向
The future directions for research on 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. In addition, more research is needed to fully understand its safety and hazards, and to explore potential applications in medicine and other fields .
作用机制
Target of Action
The primary target of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE is a critical enzyme in the brain that breaks down acetylcholine, a neurotransmitter involved in transmitting messages in the nervous system .
Mode of Action
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde acts as a potent inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine into choline and acetic acid . This inhibition increases the level of acetylcholine in the synaptic cleft, enhancing the conductivity of nerve impulses .
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine, a crucial process in Alzheimer’s disease . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft and enhancing nerve impulse conductivity .
Result of Action
The inhibition of AChE by 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde leads to an increase in acetylcholine levels in the synaptic cleft . This results in enhanced nerve impulse conductivity, which can help counteract the cognitive and memory reduction observed in Alzheimer’s disease . Some compounds in this group have shown strong potency in inhibiting AChE, with activities higher than or close to donepezil, a commonly used drug for Alzheimer’s disease .
生化分析
Biochemical Properties
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been studied for its interaction with protein kinase CK2, an enzyme that is involved in various cellular processes including cell cycle regulation, apoptosis, and DNA repair . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. Additionally, 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has shown potential interactions with other biomolecules such as transcription factors and growth regulators, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by inhibiting the activity of protein kinase CK2, leading to the activation of pro-apoptotic pathways. Moreover, 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been shown to affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and growth.
Molecular Mechanism
At the molecular level, 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protein kinase CK2, inhibiting its enzymatic activity and preventing the phosphorylation of its substrates . This inhibition leads to a cascade of molecular events, including the activation of pro-apoptotic pathways and the suppression of cell survival signals. Additionally, 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro and in vivo studies, 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has demonstrated long-term effects on cellular function, including sustained inhibition of protein kinase CK2 activity and prolonged induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At lower dosages, the compound has been shown to effectively inhibit protein kinase CK2 activity and induce apoptosis in cancer cells without causing significant toxicity . At higher dosages, 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus. This distribution pattern is essential for its biological activity, as it allows 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde to interact with its target biomolecules and exert its biochemical effects.
Subcellular Localization
The subcellular localization of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with protein kinase CK2 and other regulatory proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde to its site of action. The subcellular distribution of the compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
7-bromo-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAJNWCWIWIVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde](/img/structure/B3038876.png)
